molecular formula C14H13ClN2O2 B291437 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B291437
M. Wt: 276.72 g/mol
InChI Key: PUYUHQAFIDUHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is commonly referred to as 'CMPB' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of CMPB is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. CMPB has been shown to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K) pathways, which are important for cell survival and proliferation.
Biochemical and Physiological Effects:
CMPB has been shown to have significant biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

CMPB has several advantages for use in lab experiments, including its high potency and specificity for certain targets. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on CMPB. One potential area of focus is the development of more potent and selective analogs of CMPB for use in pharmacology and medicinal chemistry. Another area of focus is the investigation of the potential therapeutic benefits of CMPB in various diseases, including cancer, neurodegenerative disorders, and inflammation.
In conclusion, CMPB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

The synthesis of CMPB involves a multi-step process that includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with pyridine-3-methanol to form the final product, CMPB.

Scientific Research Applications

CMPB has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to have significant activity against various diseases, including cancer, neurodegenerative disorders, and inflammation. CMPB has been shown to inhibit the growth of cancer cells by inducing apoptosis, reducing cell proliferation, and inhibiting angiogenesis.

properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-5-4-11(15)7-12(13)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

PUYUHQAFIDUHEB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.